Cas no 3366-22-1 (6-(6-aminopurin-9-yl)-3,4,5-trihydroxyoxane-2-carboxamide)

6-(6-aminopurin-9-yl)-3,4,5-trihydroxyoxane-2-carboxamide structure
3366-22-1 structure
Product Name:6-(6-aminopurin-9-yl)-3,4,5-trihydroxyoxane-2-carboxamide
CAS No:3366-22-1
MF:C11H14N6O5
MW:310.266061306
CID:1459305
PubChem ID:257005
Update Time:2025-04-20

6-(6-aminopurin-9-yl)-3,4,5-trihydroxyoxane-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 6-(6-aminopurin-9-yl)-3,4,5-trihydroxyoxane-2-carboxamide
    • AC1L5VTR
    • 6-(6-amino-9h-purin-9-yl)-3,4,5-trihydroxytetrahydro-2h-pyran-2-carboxamide(non-preferred name)
    • AR-1G9859
    • 6-(6-amino-9H-purin-9-yl)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxamide (non-preferred name)
    • NSC84631
    • AC1Q5J53
    • AC1L5VTR; 6-(6-amino-9h-purin-9-yl)-3,4,5-trihydroxytetrahydro-2h-pyran-2-carboxamide(non-preferred name); AR-1G9859; 6-(6-amino-9H-purin-9-yl)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxamide (non-preferred name); NSC84631; AC1Q5J53;
    • DTXSID20292687
    • NSC-84631
    • 3366-22-1
    • 6-(6-Amino-9H-purin-9-yl)-3,4,5-trihydroxyoxane-2-carboxamide
    • Inchi: 1S/C11H14N6O5/c12-8-3-10(15-1-14-8)17(2-16-3)11-6(20)4(18)5(19)7(22-11)9(13)21/h1-2,4-7,11,18-20H,(H2,13,21)(H2,12,14,15)
    • InChI Key: FEPGTBWMHXJGJG-UHFFFAOYSA-N
    • SMILES: O1C(C(N)=O)C(C(C(C1N1C=NC2C(N)=NC=NC1=2)O)O)O

Computed Properties

  • Exact Mass: 310.10272
  • Monoisotopic Mass: 310.103
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 2
  • Complexity: 441
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 5
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: _2.1
  • Topological Polar Surface Area: 183Ų

Experimental Properties

  • Density: 2.24
  • Boiling Point: 807.7°C at 760 mmHg
  • Flash Point: 442.3°C
  • Refractive Index: 1.961
  • PSA: 182.63
  • LogP: -1.84460
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